N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1448033-17-7
Cat. No.: VC6551978
Molecular Formula: C13H17N3O3S2
Molecular Weight: 327.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448033-17-7 |
|---|---|
| Molecular Formula | C13H17N3O3S2 |
| Molecular Weight | 327.42 |
| IUPAC Name | N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3 |
| Standard InChI Key | NVCQIYWFTFXCNJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Introduction
Chemical Identity and Structural Features
N-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (IUPAC name: N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide) is a synthetic organic molecule with the molecular formula C₁₄H₁₉N₃O₃S₂ and a molecular weight of 341.45 g/mol. The structure integrates three key components:
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A 1-methyl-1H-pyrazole ring, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
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A sulfonamide group (–SO₂NH–), which enhances binding affinity to enzymatic targets via polar interactions .
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A 2-(4-(methylthio)phenyl)ethanol moiety, contributing hydrophobicity and potential metabolic stability .
Table 1: Key Chemical Properties
The pyrazole ring’s substitution pattern (1-methyl group) and sulfonamide orientation are critical for conformational stability, as observed in related compounds like DDD85646, a pyrazole sulfonamide inhibitor of Trypanosoma brucei N-myristoyltransferase .
Synthesis and Structural Characterization
Synthetic Pathways
The compound is likely synthesized via a multi-step protocol involving:
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Formation of the Pyrazole Sulfonamide Core: Chlorosulfonation of 1-methyl-1H-pyrazole followed by reaction with ammonia yields the sulfonamide intermediate .
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Coupling with the Hydroxyethyl-Methylthiophenyl Moiety: Nucleophilic substitution between the sulfonamide and 2-(4-(methylthio)phenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
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Purification: Recrystallization in ethanol or column chromatography (ethyl acetate/hexane) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 1 | ClSO₃H, 0°C → NH₃, RT | 65% | IR (S=O stretch: 1360 cm⁻¹) |
| 2 | 2-(4-(Methylthio)phenyl)ethyl bromide, K₂CO₃, DMF, 80°C | 45% | ¹H-NMR (δ 7.45–7.30 ppm, aromatic) |
Spectroscopic Analysis
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¹H-NMR (DMSO-d₆):
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IR: Strong absorption at 1150 cm⁻¹ (S=O asymmetric stretch) and 3250 cm⁻¹ (N–H stretch) .
Pharmacological Properties and Mechanism of Action
Biological Activity
While direct data on this compound is unavailable, structurally related pyrazole sulfonamides exhibit:
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Enzyme Inhibition: Pyrazole sulfonamides target enzymes like N-myristoyltransferase (NMT) in parasitic diseases .
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Antimicrobial Effects: Sulfonamide groups disrupt folate biosynthesis in bacteria .
Table 3: Predicted Pharmacokinetic Parameters
Mechanism of Action
The sulfonamide group likely chelates metal ions or hydrogen-bonds to enzymatic active sites, while the pyrazole ring enhances membrane permeability. In NMT inhibitors, the sulfonamide interacts with a catalytic lysine residue, disrupting myristoylation .
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